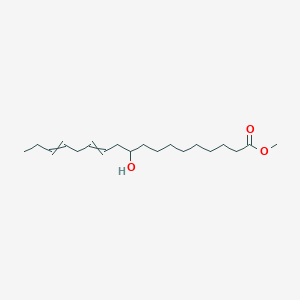
Methyl 10-hydroxyoctadeca-12,15-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10-hydroxyoctadeca-12,15-dienoate is an organic compound with the molecular formula C19H34O3. It is a type of hydroxy fatty acid methyl ester, characterized by the presence of a hydroxyl group and multiple double bonds in its structure . This compound is often studied in the context of lipid oxidation and its role as an intermediate in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 10-hydroxyoctadeca-12,15-dienoate typically involves the esterification of the corresponding hydroxy fatty acid. One common method is the transesterification of vegetable oils, such as sunflower or canola oil, using sodium methoxide as a catalyst . The reaction conditions usually involve moderate temperatures and the use of solid-phase extraction (SPE) to isolate the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors for the transesterification reaction, followed by purification steps such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 10-hydroxyoctadeca-12,15-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Methyl 10-hydroxyoctadeca-12,15-dienoate has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and the formation of hydroxy fatty acids.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of methyl 10-hydroxyoctadeca-12,15-dienoate involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bonds allow it to participate in various biochemical pathways, including lipid metabolism and signaling . It can modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 12-hydroxyoctadeca-9,12-dienoate
- Methyl 13-hydroxyoctadeca-9,11-dienoate
- Methyl 11-hydroxyoctadeca-9,12-dienoate
Uniqueness
Methyl 10-hydroxyoctadeca-12,15-dienoate is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in lipid oxidation make it a valuable compound for research and industrial applications .
Properties
CAS No. |
34932-15-5 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 10-hydroxyoctadeca-12,15-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h4-5,9,12,18,20H,3,6-8,10-11,13-17H2,1-2H3 |
InChI Key |
CFOOYFLUSNACLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC(CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



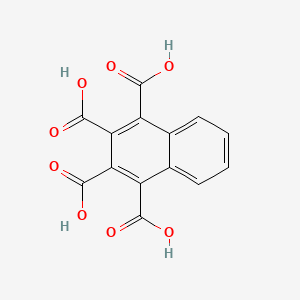
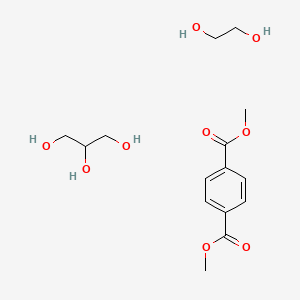

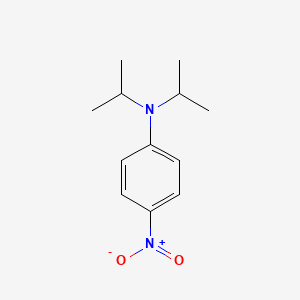
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
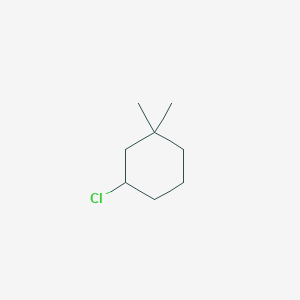
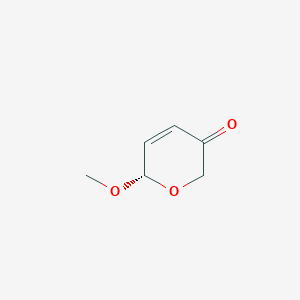

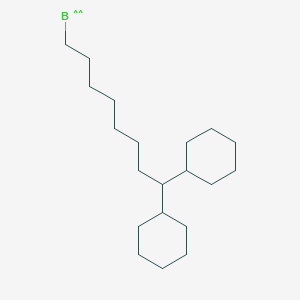
![ethyl N-[8-(benzhydrylamino)-2,3-bis(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14680288.png)
![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)
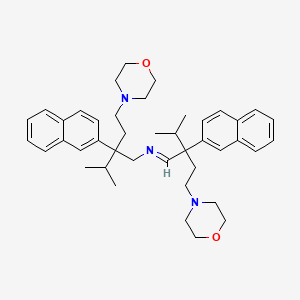
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)
